5-Nitroquinoline 1-oxide chemical properties and structure
5-Nitroquinoline 1-oxide chemical properties and structure
An In-depth Technical Guide to 5-Nitroquinoline 1-oxide: Chemical Properties, Structure, and Biological Activity
Foreword for the Advanced Researcher
This guide is designed for the discerning scientist and drug development professional. It moves beyond a superficial overview of 5-Nitroquinoline 1-oxide (5-NQO), providing a deeper, more integrated understanding of its chemical characteristics and biological implications. As Senior Application Scientists, our goal is to not only present data but to provide the context and causality that drive meaningful research. Herein, we explore the nuanced interplay between 5-NQO's structure and its function as a research tool, particularly in the fields of oncology and genetic toxicology. The methodologies and insights are presented to be self-validating, grounded in established scientific principles and supported by authoritative references, empowering you to apply this knowledge with confidence in your own research endeavors.
Section 1: Core Chemical Identity and Structural Elucidation
5-Nitroquinoline 1-oxide is a heterocyclic aromatic compound belonging to the nitroquinoline class. Its foundational structure consists of a quinoline ring system, which is a bicyclic aromatic compound composed of a benzene ring fused to a pyridine ring. In 5-NQO, a nitro group (-NO2) is attached at the 5-position of the quinoline ring, and an N-oxide moiety is present on the quinoline nitrogen atom.
The presence and position of the nitro group, along with the N-oxide, are critical determinants of its chemical reactivity and biological activity. The IUPAC name for this compound is 5-nitro-1-oxidoquinolin-1-ium.[1]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 5-NQO is paramount for its effective use in experimental settings. These properties dictate its solubility, stability, and bioavailability in various research models.
| Property | Value | Source |
| Molecular Formula | C9H6N2O3 | PubChem[1] |
| Molecular Weight | 190.16 g/mol | PubChem[1] |
| CAS Number | 7613-19-6 | ChemicalBook[2] |
| Melting Point | 163-164 °C | ChemicalBook[2] |
| Boiling Point (Predicted) | 387.6±34.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.42±0.1 g/cm3 | ChemicalBook[2] |
| pKa (Predicted) | -0.70±0.30 | ChemicalBook[2] |
| Appearance | Crystalline Solid | N/A |
| Solubility | Sparingly soluble in water; more soluble in organic solvents like ethanol and acetone.[3] | CymitQuimica[3] |
Expert Insight: The predicted pKa suggests that 5-NQO is a very weak base. Its limited aqueous solubility necessitates the use of organic solvents, such as DMSO, for the preparation of stock solutions in biological assays.[4][5] Careful consideration of solvent concentration is crucial to avoid cytotoxicity in cell-based experiments.
Structural Confirmation and Spectroscopic Data
The structure of 5-NQO is typically confirmed using a combination of spectroscopic techniques. While a comprehensive spectral analysis is beyond the scope of this guide, key identifiers are found in its NMR spectra.[1] For researchers synthesizing or verifying the identity of this compound, comparison with reference spectra is essential.
Section 2: Synthesis and Reactivity
The synthesis of nitroquinolines generally involves the nitration of quinoline.[6] The position of nitration is influenced by reaction conditions, such as the nitrating agent and temperature.[6] The subsequent N-oxidation can be achieved using oxidizing agents like hydrogen peroxide in acetic acid.[7]
Causality in Synthesis: The choice of reaction conditions is critical for selectively obtaining the 5-nitro isomer over other positional isomers, such as the 8-nitroquinoline.[6] The reaction temperature, in particular, can significantly affect the isomer ratio.[6] Following synthesis, purification techniques such as recrystallization or chromatography are employed to isolate the desired 5-NQO.
Section 3: Biological Activity and Mechanism of Action
5-Nitroquinoline 1-oxide is recognized primarily for its potent mutagenic and carcinogenic properties, making it a valuable tool for studying DNA damage and repair mechanisms, as well as for inducing carcinogenesis in animal models.[3][8][9] It's important to distinguish 5-NQO from its more extensively studied isomer, 4-Nitroquinoline 1-oxide (4-NQO), though they share similar biological activities.[3][9]
Metabolic Activation: The Gateway to Genotoxicity
5-NQO is a procarcinogen, meaning it requires metabolic activation to exert its genotoxic effects.[8] This activation is a critical step that transforms the relatively inert parent compound into a highly reactive species capable of interacting with cellular macromolecules.
The key metabolic pathway involves the enzymatic reduction of the nitro group.[8][9] This process is catalyzed by cellular nitroreductases. The reduction of the nitro group leads to the formation of reactive intermediates, including a hydroxylamino derivative, which is considered the proximate carcinogen.[8][9]
Caption: Metabolic activation of 5-Nitroquinoline 1-oxide.
Induction of DNA Damage
The ultimate carcinogenic metabolites of 5-NQO are electrophilic and react with nucleophilic sites in DNA, forming stable DNA adducts.[4][9] These adducts, primarily with purine bases, distort the DNA helix and interfere with normal cellular processes like replication and transcription.[9]
Furthermore, the metabolic cycling of 5-NQO can generate reactive oxygen species (ROS), leading to oxidative DNA damage.[9][10][11] This dual mechanism of direct adduct formation and oxidative stress contributes to its potent genotoxicity.[9][10]
Section 4: Experimental Protocols
The following protocol provides a standardized workflow for inducing DNA damage in a cell culture model using a nitroquinoline 1-oxide compound. This protocol is designed to be self-validating by including appropriate controls.
Protocol: Induction of DNA Damage in Mammalian Cells
Objective: To induce DNA damage in a mammalian cell line (e.g., human dermal fibroblasts) using a nitroquinoline 1-oxide compound to study DNA repair mechanisms.
Materials:
-
Mammalian cell line (e.g., human dermal fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
5-Nitroquinoline 1-oxide (or 4-Nitroquinoline 1-oxide as a well-characterized alternative)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet)
Methodology:
-
Cell Seeding: Plate the mammalian cells at an appropriate density in cell culture plates and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of 5-NQO Stock Solution: Prepare a stock solution of 5-NQO in DMSO. The concentration should be high enough to allow for dilution to the final working concentrations without exceeding a final DMSO concentration of 0.5% in the cell culture medium.
-
Treatment:
-
Prepare working solutions of 5-NQO in complete cell culture medium at various concentrations.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest 5-NQO concentration).
-
Include an untreated control (medium only).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the prepared treatment media to the respective wells.
-
-
Incubation: Incubate the cells with the 5-NQO for a defined period (e.g., 1-2 hours). The incubation time should be optimized based on the cell type and the specific DNA damage endpoint being measured.
-
Post-Incubation:
-
Remove the treatment medium.
-
Wash the cells twice with PBS to remove any residual compound.
-
Add fresh, complete cell culture medium.
-
-
Analysis of DNA Damage: At various time points post-treatment, harvest the cells to assess DNA damage using appropriate assays (e.g., Comet assay for DNA strand breaks, immunofluorescence for DNA damage response proteins like γH2AX, or HPLC-MS/MS for specific DNA adducts).
Caption: Experimental workflow for inducing DNA damage.
Section 5: Concluding Remarks and Future Directions
5-Nitroquinoline 1-oxide, while less studied than its 4-nitro isomer, presents a valuable tool for researchers in toxicology and oncology. Its ability to induce DNA damage through a well-defined metabolic activation pathway allows for the controlled study of cellular responses to genotoxic stress. Future research could focus on a more detailed comparative analysis of the adduct profiles and carcinogenic potencies of different nitroquinoline 1-oxide isomers. Such studies would provide a more granular understanding of the structure-activity relationships within this important class of chemical carcinogens.
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5-Nitroquinoline 1-oxide | C9H6N2O3 | CID 82085 - PubChem. Available from: [Link]
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Hyperresistance to 4-nitroquinoline 1-oxide cytotoxicity and reduced DNA damage formation in dermal fibroblast strains derived from five members of a cancer-prone family - PubMed. Available from: [Link]
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Adverse Outcome Pathway‐Informed Integrated Testing to Identify Chemicals Causing Genotoxicity Through Oxidative DNA Damage - PMC. Available from: [Link]
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4-Nitroquinoline 1-oxide - Wikipedia. Available from: [Link]
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5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem. Available from: [Link]
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Hyperresistance to 4-nitroquinoline 1-oxide cytotoxicity and reduced DNA damage formation in dermal fibroblast strains derived from five members of a cancer-prone family - PMC. Available from: [Link]
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Serum metabolite profiling of a 4-Nitroquinoline-1-oxide-induced experimental oral carcinogenesis model using gas chromatography-mass spectrometry - PeerJ. Available from: [Link]
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4-Nitroquinoline 1-oxide - EZGC & EZLC Online Software Suite. Available from: [Link]
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carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. Available from: [Link]
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4-nitroquinoline-1-oxide (4NQO) induced oral carcinogenesis: A systematic literature review. Available from: [Link]
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The representative distribution of the experimental protocol in a diagram scheme(TP-4-ol, terpinene-4-ol; 4-NQO, 4-Nitroquinoline Oxide - ResearchGate. Available from: [Link]
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Electronic Supplementary Material (ESI) for Catalysis Science & Technology - The Royal Society of Chemistry. Available from: [Link]
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Repair of DNA damage after exposure to 4-nitroquinoline-1-oxide in heterokaryons derived from xeroderma pigmentosum cells - PubMed. Available from: [Link]
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Fat and exposure to 4-nitroquinoline-1-oxide causes histologic and inflammatory changes in murine livers | PLOS One - Research journals. Available from: [Link]
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4-Nitroquinoline 1-oxide – Knowledge and References - Taylor & Francis. Available from: [Link]
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Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies - MDPI. Available from: [Link]
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Quinoline, 4-nitro-, 1-oxide - the NIST WebBook. Available from: [Link]
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Caffeine inhibition of the metabolic activation of a carcinogen, 4-nitroquinoline-1-oxide, in cultured Chinese hamster cells - PubMed. Available from: [Link]
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(PDF) Potent intracellular oxidative stress exerted by the carcinogen 4-nitroquinoline-N-oxide - ResearchGate. Available from: [Link]
- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
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Computational evidence for nitro derivatives of quinoline and quinoline N-oxide as low-cost alternative for the treatment of SARS-CoV-2 infection - PMC. Available from: [Link]
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Metabolic Activation of the Antitumor Drug 5-(Aziridin-1-yl)-2,4-Dinitrobenzamide (CB1954) by NO Synthases | Request PDF - ResearchGate. Available from: [Link]
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Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. - ResearchGate. Available from: [Link]
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Nitric oxide-based regulation of metabolism: Hints from TRAP1 and SIRT3 crosstalk. Available from: [Link]
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